Methyl 3-fluoro-4-(4-formylphenyl)benzoate
Description
Methyl 3-fluoro-4-(4-formylphenyl)benzoate (CAS: 1820705-10-9) is a fluorinated aromatic ester with a biphenyl backbone. Its molecular formula is C₁₅H₁₁FO₃ (molar mass: 258.24 g/mol), featuring a fluorine atom at the 3-position of the benzoate ring and a formylphenyl group at the 4-position . Predicted physical properties include a density of 1.238 g/cm³ and a boiling point of 397.3°C, though experimental validation is pending . This compound is structurally tailored for applications in organic synthesis, particularly as a precursor for pharmaceuticals or liquid crystal materials, given its reactive formyl group and aromatic stability.
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-formylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-19-15(18)12-6-7-13(14(16)8-12)11-4-2-10(9-17)3-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKMAIGTDYIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-4-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methyl 3-fluoro-4-(4-carboxyphenyl)benzoate.
Reduction: Methyl 3-fluoro-4-(4-hydroxyphenyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4-(4-formylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4-(4-formylphenyl)benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the structure and function of target molecules. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Methyl 2-fluoro-4-formylbenzoate (CAS: 85070-58-2)
- Structure : Fluorine at 2-position, formyl at 4-position on benzoate.
- Key Differences : The shifted fluorine alters electronic effects, reducing steric hindrance compared to the 3-fluoro isomer. This may enhance reactivity in nucleophilic substitutions .
- Applications : Likely used in coupling reactions for drug intermediates.
Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS: 937636-18-5)
- Structure : Hydroxymethyl (-CH₂OH) replaces the formylphenyl group.
- Key Differences: The hydroxymethyl group increases hydrophilicity, improving aqueous solubility.
- Applications: Potential use in polymer chemistry or prodrug design.
Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS: 176694-36-3)
- Structure : Trifluoromethyl (-CF₃) at 3-position, fluorine at 4-position.
- Key Differences : The electron-withdrawing -CF₃ group significantly lowers electron density, making the ester more resistant to hydrolysis but less reactive in electrophilic substitutions .
- Applications : Valued in agrochemicals for its metabolic stability.
Biphenyl Derivatives with Formyl Groups
Methyl 2-fluoro-5-(4-formylphenyl)benzoate (CAS: 1393442-20-0)
- Structure : Fluorine at 2-position, formylphenyl at 5-position.
- Applications: Suited for asymmetric catalysis or nonlinear optical materials.
Methyl 4-fluoro-2-(4-formylphenyl)benzoate (CAS: 1820640-31-0)
Benzimidazole-Containing Analogs
Methyl 3-Fluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate (Compound 22d)
- Structure : Benzimidazole ring replaces the formylphenyl group.
- Key Differences : The benzimidazole moiety enhances hydrogen-bonding capacity and aromatic stacking, making it suitable for targeting biological receptors (e.g., histone deacetylase inhibitors) .
- Molecular Weight : 299.1 g/mol (higher than the target compound due to the benzimidazole group).
- Synthesis : Prepared via SN2 reactions using brominated intermediates and benzimidazole precursors .
Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Target Compound | 258.24 | 3-Fluoro, 4-(4-formylphenyl) | 397.3 (predicted) | 1.238 (predicted) |
| Methyl 2-fluoro-4-formylbenzoate | 182.14 | 2-Fluoro, 4-formyl | N/A | N/A |
| Methyl 4-fluoro-3-(CF₃)benzoate | 236.14 | 4-Fluoro, 3-CF₃ | N/A | N/A |
| Compound 22d (benzimidazole) | 299.1 | 3-Fluoro, benzimidazole | N/A | N/A |
- Polarity : The target compound’s formyl group increases polarity compared to methyl or trifluoromethyl analogs, enhancing solubility in polar aprotic solvents like DMF .
- Thermal Stability : Higher predicted boiling point (397.3°C) than simpler esters due to extended conjugation and biphenyl rigidity .
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